7-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one
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Overview
Description
7-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one is an organic compound belonging to the class of benzothiepins. Benzothiepins are heterocyclic compounds containing a sulfur atom in a seven-membered ring fused to a benzene ring. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a Friedel-Crafts acylation reaction followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of 7-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one would depend on its specific biological activity. It might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiepin: The parent compound without the methyl group.
Dihydrobenzothiepin: Compounds with different substituents on the benzothiepin ring.
Uniqueness
7-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity compared to other benzothiepins.
Properties
CAS No. |
18850-47-0 |
---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
7-methyl-3,4-dihydro-2H-1-benzothiepin-5-one |
InChI |
InChI=1S/C11H12OS/c1-8-4-5-11-9(7-8)10(12)3-2-6-13-11/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
RMIUBEHFVJTFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCCC2=O |
Origin of Product |
United States |
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